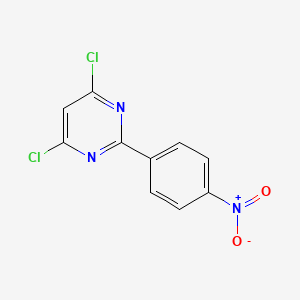

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4,6-dichloro-2-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-1-3-7(4-2-6)15(16)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEOLTWJXZNZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702292 | |

| Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83217-23-6 | |

| Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine: A Technical Guide

Introduction

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural framework, featuring a pyrimidine core substituted with two reactive chlorine atoms and an electron-withdrawing nitrophenyl group, makes it a versatile building block for the synthesis of a diverse range of functional molecules. The precise characterization of this compound is paramount for its application in drug design, ensuring the identity, purity, and stability of synthesized derivatives. This guide provides an in-depth analysis of the spectroscopic data of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine, offering insights into its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Synthesis and Structural Confirmation Workflow

The synthesis of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine can be achieved through a nucleophilic aromatic substitution reaction, a common method for the preparation of substituted pyrimidines. The proposed synthetic pathway involves the reaction of 2,4,6-trichloropyrimidine with 4-nitroaniline.

Caption: Synthetic and analytical workflow for 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 4-nitroaniline (1.0 eq) in acetonitrile.

-

Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (NMR, IR, and MS).

Spectroscopic Data and Interpretation

Disclaimer: The following spectroscopic data are predicted based on computational models and should be used as a reference. Experimental data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The proton NMR spectrum of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine is expected to show signals corresponding to the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.35 | Doublet | 2H | H-3', H-5' |

| ~8.05 | Doublet | 2H | H-2', H-6' |

| ~7.50 | Singlet | 1H | H-5 |

Interpretation:

-

The protons on the nitrophenyl ring (H-2', H-3', H-5', H-6') are expected to appear as two doublets due to ortho-coupling. The electron-withdrawing nitro group deshields the ortho protons (H-3', H-5'), causing them to resonate at a lower field (~8.35 ppm) compared to the meta protons (H-2', H-6') at ~8.05 ppm.

-

The single proton on the pyrimidine ring (H-5) is expected to appear as a singlet at approximately 7.50 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163.5 | C-4, C-6 |

| ~161.0 | C-2 |

| ~150.0 | C-4' |

| ~145.0 | C-1' |

| ~129.0 | C-2', C-6' |

| ~124.0 | C-3', C-5' |

| ~118.0 | C-5 |

Interpretation:

-

The carbon atoms attached to the electronegative chlorine atoms (C-4 and C-6) are expected to be significantly deshielded and appear at a low field (~163.5 ppm).

-

The C-2 carbon, attached to the nitrophenyl group, is also expected to be in the downfield region (~161.0 ppm).

-

The carbons of the nitrophenyl ring will show distinct signals, with the carbon bearing the nitro group (C-4') being the most deshielded among them (~150.0 ppm).

-

The C-5 of the pyrimidine ring is expected to resonate at a higher field (~118.0 ppm) compared to the other pyrimidine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic and pyrimidine rings) |

| ~1520 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~850 | Strong | C-Cl stretching |

| ~750 | Strong | C-N stretching |

Interpretation:

-

The presence of aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹ confirms the aromatic nature of the compound.

-

Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings.

-

The two strong bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

-

The absorption around 850 cm⁻¹ can be attributed to the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern:

Caption: Predicted mass fragmentation pathway of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.

Interpretation:

-

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z values would be around 270 (for two ³⁵Cl), 272 (for one ³⁵Cl and one ³⁷Cl), and 274 (for two ³⁷Cl) with relative intensities of approximately 9:6:1.

-

Loss of a chlorine atom would result in a fragment ion ([M-Cl]⁺) with m/z values around 235 and 237.

-

Fragmentation involving the loss of the nitro group would lead to a fragment ([M-NO₂]⁺) at m/z around 224 and 226.

-

Cleavage of the bond between the pyrimidine and the nitrophenyl ring can lead to the formation of the dichloropyrimidine cation ([C₄H₂N₂Cl₂]⁺) at m/z 148/150 and the nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122.

Conclusion

The comprehensive spectroscopic analysis of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine provides a detailed structural fingerprint of this important synthetic intermediate. The predicted NMR, IR, and Mass spectral data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this compound. This technical guide serves as a foundational resource for researchers, enabling them to confidently synthesize, purify, and utilize 4,6-dichloro-2-(4-nitrophenyl)pyrimidine in their drug discovery and development endeavors. The provided synthetic protocol and workflow further enhance the practical utility of this guide for synthetic chemists.

References

- Note: As specific experimental data for the target compound was not found in the initial searches, this reference list is based on general spectroscopic principles and data for related compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

-

General synthetic methodologies for substituted pyrimidines can be found in various organic chemistry textbooks and journals. For instance, articles in the Journal of Organic Chemistry and Tetrahedron Letters frequently describe such syntheses.

A Technical Guide to Determining the Solubility of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine in Common Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[2][3] For a compound like 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, which serves as a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its solubility is paramount.[4] The presence of two chlorine atoms and a nitro group on the pyrimidine and phenyl rings, respectively, suggests a molecule with significant polarity, which will dictate its behavior in different solvent systems.

This guide will focus on the established "gold standard" shake-flask method for determining thermodynamic solubility, providing a robust protocol that can be adapted for various common organic solvents.[1][5] We will also discuss the principles of solvent selection and the interpretation of solubility data in the context of drug discovery and development.

Understanding the Physicochemical Properties of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

While specific experimental data for 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is limited, we can infer its likely solubility characteristics by examining its structural features and comparing it to related compounds.

-

Molecular Structure: The molecule consists of a dichloropyrimidine ring attached to a nitrophenyl group. The pyrimidine ring is a nitrogen-containing heterocycle, and the presence of electronegative chlorine and nitrogen atoms, along with the nitro group, makes the molecule polar.

-

Functional Groups: The key functional groups are the dichloro-substituted pyrimidine and the nitro-substituted phenyl ring. These groups can participate in dipole-dipole interactions and potentially weak hydrogen bonding with appropriate solvents.

-

Comparison with Similar Compounds: 4,6-Dichloropyrimidine is known to be soluble in 95% ethanol at a concentration of 50 mg/mL.[6] This suggests that 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine will also likely exhibit solubility in polar protic and aprotic solvents. The addition of the 4-nitrophenyl group will increase the molecular weight and may alter the overall polarity, influencing its solubility profile. The nitro group is a strong electron-withdrawing group, which can impact the electron distribution of the entire molecule.[4]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][5] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine (solid)

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a physiologically relevant temperature, such as 37°C, or a standard laboratory temperature like 25°C.[5]

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[5] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples.[5]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured solubility.[5]

-

-

Quantification:

-

Prepare a series of standard solutions of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine of known concentrations in the respective solvent.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

Data Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining the thermodynamic solubility of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine.

Causality and Trustworthiness in Experimental Design

The reliability of solubility data hinges on a well-designed and executed experimental protocol. Here are some key considerations to ensure the trustworthiness of the results:

-

Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the equilibration period is fundamental to achieving a true thermodynamic equilibrium.

-

Equilibration Time: The duration of agitation must be sufficient for the dissolution process to reach a steady state. Insufficient equilibration time will lead to an underestimation of the solubility.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature is crucial for reproducibility.

-

Purity of the Compound and Solvents: The purity of both the solute and the solvent can significantly impact the solubility measurement. Using high-purity materials is essential.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements.[7]

Conclusion

While specific, publicly available solubility data for 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is scarce, this guide provides a robust and scientifically sound methodology for its determination. By following the detailed shake-flask protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding downstream activities in drug development, including formulation design, toxicity studies, and the overall assessment of the compound's therapeutic potential.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 4,6-DICHLORO-2-(4-NITROPHENYL)PYRIMIDINE CAS 83217-23-6.

- Chemsrc. (2025, August 25). 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | CAS#:83217-23-6.

- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine 97 1193-21-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.

- PubChem. (n.d.). 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943.

- US EPA. (n.d.). Pyrimidine, 4,6-dichloro-5-nitro- - Substance Details - SRS.

- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4-dichloro-5-nitro- (CAS 49845-33-2).

- Unknown. (2019, May 8). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties.

- Chemsrc. (2025, September 20). 4,6-dichloro-2-(3-nitrophenyl)pyrimidine | CAS#:3740-91-8.

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- ChemicalBook. (2026, January 13). 4,6-Dichloropyrimidine | 1193-21-1.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. nbinno.com [nbinno.com]

- 5. raytor.com [raytor.com]

- 6. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Review of pyrimidine-containing natural products and their bioactivities

From Marine Depths to Clinical Mechanisms

Executive Summary & Structural Significance[1][2][3][4]

In the landscape of medicinal chemistry, the pyrimidine heterocycle (1,3-diazine) is not merely a structural motif; it is a privileged scaffold that mimics the fundamental building blocks of life (cytosine, thymine, uracil). For the drug discovery professional, pyrimidine-containing natural products (PNPs) represent a masterclass in bio-isosterism and target specificity.

Unlike synthetic combinatorial libraries, which often struggle with solubility and stereochemical complexity, PNPs have evolved over millennia to interact with biological macromolecules. This guide analyzes the technical utility of these compounds, moving beyond simple cataloging to explore the mechanistic causality of their bioactivity and the experimental rigor required to isolate them.

Key Technical Insight: The bioactivity of PNPs often stems from the pyrimidine ring's ability to engage in specific hydrogen bonding patterns (donor-acceptor-donor) that mimic ATP in kinase pockets or intercalate into DNA minor grooves.

Classification of Key Pyrimidine-Containing Natural Products

The following table categorizes high-value PNPs by source and mechanism, filtering for compounds with significant translational potential.

| Compound Class | Primary Source | Structural Feature | Target / Mechanism | Clinical/Research Status |

| Bleomycins | Streptomyces verticillus | Glycopeptide-pyrimidine hybrid | DNA Scission: Fe(II)-dependent oxidative cleavage of DNA strands. | FDA Approved (Hodgkin's lymphoma, testicular cancer).[1] |

| Meridianins | Aplidium meridianum (Tunicate) | Indole-3-pyrimidine | Kinase Inhibition: ATP-competitive inhibitor of CDKs, GSK-3 | Lead compounds for neurodegenerative & cancer therapeutics.[2][3] |

| Variolins | Kirkpatrickia varialosa (Sponge) | Pyridopyrrolopyrimidine | Cell Cycle Arrest: Potent CDK inhibitor; induces apoptosis. | Preclinical; inspired synthetic analogs (e.g., Meriolins). |

| Batzelladines | Batzella sp.[4][3][5] (Sponge) | Polycyclic guanidine-pyrimidine | Viral Entry Inhibition: Blocks gp120-CD4 interaction (HIV). | Significant interest as non-nucleoside reverse transcriptase inhibitors.[3] |

| Bacimethrin | Bacillus megaterium | Simple pyrimidine | Thiamine Antagonism: Inhibits thiamine pyrophosphokinase. | Antibiotic research tool. |

Mechanistic Deep Dive: Bleomycin & DNA Scission[7][9]

The mechanism of Bleomycin (BLM) is a defining example of "warhead" chemistry in natural products. It does not simply bind; it chemically alters the target.

The Application Scientist's Perspective: Understanding BLM is critical because it dictates how we handle the compound in the lab. BLM is a "prodrug" that requires activation by metal ions. In assays, the exclusion or addition of Fe(II) and reducing agents (like dithiothreitol) fundamentally alters the IC50 data.

Mechanism of Action Diagram

The following diagram illustrates the sequence of events leading to DNA strand breaks.

Caption: Figure 1. The oxidative DNA cleavage cascade initiated by Bleomycin.[6] Note the requirement for Fe(II) and Oxygen to generate the reactive species responsible for C4' hydrogen abstraction.[6]

Technical Workflow: Isolation of Marine Pyrimidine Alkaloids

Isolating polar alkaloids like Meridianins or Variolins from marine biomass presents specific challenges: salt interference and solubility overlap with common cellular debris.

The "Self-Validating" Protocol Strategy: A robust isolation must include checkpoints. We do not blindly fractionate; we use Bioassay-Guided Fractionation . This ensures we are following the activity, not just the mass.

Isolation Pipeline Diagram

Caption: Figure 2. Bioassay-guided isolation workflow for marine pyrimidine alkaloids. The "Checkpoint" step is critical to avoid wasting resources on inactive fractions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Context: This protocol is designed to validate the activity of isolated Meridianin analogs against Cyclin-Dependent Kinase 5 (CDK5), a target for neurodegenerative diseases.

Methodology: We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™). This is superior to radioactive [32P]-ATP assays for high-throughput screening and safety, while offering higher sensitivity than colorimetric phosphate assays.

Reagents & Setup

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

-

Substrate: Histone H1 peptide (standard CDK substrate).

-

Test Compound: Meridianin fraction (dissolved in 100% DMSO).

-

Control: Staurosporine (non-selective kinase inhibitor) as positive control.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 10mM stock of the isolated PNP in DMSO.

-

Perform serial dilutions (1:3) in Kinase Buffer to generate a dose-response curve (e.g., 10 μM to 0.1 nM).

-

Critical: Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

-

-

Enzyme Reaction (The "Kinase Run"):

-

In a white 384-well plate, add 5 μL of CDK5/p25 enzyme (0.2 ng/well).

-

Add 5 μL of the Test Compound dilution. Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

-

Initiation: Add 5 μL of ATP/Substrate mix (10 μM ATP final).

-

Incubate at RT for 60 minutes.

-

-

ADP Detection (The "Reporter"):

-

Add 15 μL of ADP-Glo Reagent (terminates kinase reaction and depletes remaining ATP). Incubate 40 min.

-

Add 30 μL of Kinase Detection Reagent (converts generated ADP to ATP, then to Luciferase light). Incubate 30 min.

-

-

Data Acquisition:

-

Read Luminescence (RLU) on a multimode plate reader (integration time: 0.5–1.0 sec).

-

-

Analysis:

-

Calculate % Inhibition:

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

-

Validation Criteria:

-

Z-factor must be > 0.5.

-

DMSO control wells must show <5% variation.

-

Staurosporine IC50 must fall within historical range (typically 5–20 nM for CDK5).

References

-

Hecht, S. M. (2000). Bleomycin: new perspectives on the mechanism of action. Journal of Natural Products. Link

-

Gompel, M., et al. (2004). Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum.[7] Bioorganic & Medicinal Chemistry Letters. Link

-

Bewley, C. A., et al. (2004). Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues. Journal of Natural Products. Link

-

Yao, G., et al. (2026).[8][9] Pyrimidine-containing natural products: occurrences and biological activities. Natural Products and Bioprospecting.[4][8][2][3][5][10][11][12] Link(Note: Cited as recent comprehensive review).

-

Meijer, L., et al. (2006). Variolins and meriolins: from marine invertebrates to therapeutic applications. Current Pharmaceutical Design. Link

Sources

- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meridianins: marine-derived potent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Protocol for the synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

An In-Depth Guide to the Laboratory-Scale Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis commences with the base-catalyzed cyclocondensation of diethyl malonate and 4-nitrobenzamidine to form the pyrimidine core, yielding 2-(4-nitrophenyl)pyrimidine-4,6-diol. The subsequent, critical step involves the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to produce the final target compound. This guide emphasizes the mechanistic rationale behind procedural choices, rigorous safety protocols required when handling hazardous reagents, and detailed methods for reaction monitoring, work-up, and purification.

Introduction: Significance and Synthetic Strategy

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in nucleic acids and a wide array of pharmacologically active compounds.[1][2] The title compound, 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, serves as a versatile building block. The two chloro-substituents at the 4 and 6 positions are excellent leaving groups, amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities. The 2-(4-nitrophenyl) moiety provides a site for further chemical modification, such as reduction of the nitro group to an amine, enabling subsequent derivatization.

Our synthetic strategy is designed for reliability and is based on well-established heterocyclic chemistry principles. It is a two-part process:

-

Ring Formation: Construction of the 2-aryl-pyrimidine-4,6-diol scaffold.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups, a common transformation in pyrimidine chemistry.[3][4]

This document serves as a detailed guide for researchers, providing not only a step-by-step procedure but also the underlying chemical logic to empower effective troubleshooting and adaptation.

Overall Synthetic Workflow

The synthesis proceeds through a key intermediate as depicted in the workflow below.

Caption: Overall synthetic route from starting materials to the final product.

Part 1: Synthesis of 2-(4-nitrophenyl)pyrimidine-4,6-diol (Intermediate I)

This initial step involves a base-catalyzed cyclocondensation reaction. Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate which then attacks the electrophilic carbon of the 4-nitrobenzamidine. Subsequent intramolecular cyclization and tautomerization yield the stable pyrimidine-4,6-diol structure.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Nitrobenzamidine HCl | 201.61 | 10.0 g | 1.0 | |

| Diethyl malonate | 160.17 | 8.7 mL | 1.1 | Density: 1.055 g/mL |

| Sodium ethoxide | 68.05 | 7.4 g | 2.2 | Handle under inert gas |

| Absolute Ethanol | 46.07 | 200 mL | - | Anhydrous |

| Glacial Acetic Acid | 60.05 | ~10 mL | - | For neutralization |

| Deionized Water | 18.02 | 200 mL | - | For precipitation |

Step-by-Step Experimental Protocol

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Base Preparation: Under a nitrogen atmosphere, carefully add sodium ethoxide (7.4 g, 2.2 eq) to absolute ethanol (200 mL). Stir the mixture until the sodium ethoxide is fully dissolved.

-

Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate (8.7 mL, 1.1 eq) followed by 4-nitrobenzamidine hydrochloride (10.0 g, 1.0 eq).

-

Reaction: Heat the resulting suspension to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Slowly pour the concentrated mixture into 200 mL of ice-cold deionized water with stirring. d. Neutralize the aqueous mixture by adding glacial acetic acid dropwise until the pH is approximately 5-6. A yellow precipitate will form. e. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol. g. Dry the resulting yellow solid in a vacuum oven at 60 °C overnight to yield Intermediate I.

Part 2: Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

This step employs phosphorus oxychloride (POCl₃) to convert the diol intermediate into the target dichloro-pyrimidine. POCl₃ serves as both the chlorinating agent and the solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, is often used to catalyze the reaction.[4][5] The amine activates the POCl₃ and scavenges the HCl produced during the reaction.

Critical Safety Precautions for Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is an extremely corrosive, toxic, and water-reactive substance. It can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Inhalation may lead to delayed pulmonary edema.[8] The reaction with water is violent and liberates toxic and corrosive gases.[9][10]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[9]

-

Reaction Quenching: The quenching of excess POCl₃ is highly exothermic. It must be done slowly and cautiously by adding the reaction mixture to ice. Never add water to POCl₃. [6][10]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with dry sand or vermiculite. Do not use water.[6]

-

Emergency: Ensure immediate access to an emergency shower and eyewash station.[6][8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Intermediate I | 233.18 | 5.0 g | 1.0 | Dried thoroughly |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30 mL | Excess | Density: 1.645 g/mL |

| N,N-Dimethylaniline | 121.18 | 1.0 mL | ~0.4 | Catalyst, use freshly distilled |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | For extraction |

| Saturated NaHCO₃ solution | - | 100 mL | - | For neutralization |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | - | - | For drying |

| Ice | - | ~500 g | - | For quenching |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser (with a calcium chloride drying tube) and a magnetic stirrer. Ensure all glassware is scrupulously dry.

-

Addition of Reactants: To the flask, add Intermediate I (5.0 g, 1.0 eq) and phosphorus oxychloride (30 mL). Stir to create a suspension.

-

Catalyst Addition: Carefully add N,N-dimethylaniline (1.0 mL) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The suspension should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane) until the starting material is consumed (typically 3-5 hours).

-

Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Prepare a large beaker (1 L) containing approximately 500 g of crushed ice. c. CAUTIOUSLY and SLOWLY , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step in the back of the fume hood. d. Once the quench is complete, allow the mixture to stir until all the ice has melted. A precipitate of the crude product should form. e. Extract the aqueous mixture with dichloromethane (3 x 50 mL). f. Combine the organic layers and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

Characterization

The identity and purity of the final product, 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, should be confirmed by standard analytical techniques.

-

Appearance: Off-white to yellow crystalline solid.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass, along with characteristic isotopic peaks for the two chlorine atoms.[11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-nitrophenyl group and the single proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the different carbon atoms in the pyrimidine and nitrophenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N and C=C bonds of the pyrimidine ring, and the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[12]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of Intermediate I | Incomplete reaction; Inefficient precipitation. | Ensure anhydrous conditions and sufficient reflux time. Check the quality of the sodium ethoxide. Ensure pH is correctly adjusted to ~5-6 during precipitation. |

| Step 2: Incomplete Chlorination | Insufficient heating or reaction time; Presence of moisture; Deactivated POCl₃. | Increase reflux time and monitor by TLC. Ensure all glassware is oven-dried. Use a fresh bottle or distilled POCl₃.[5] |

| Step 2: Dark, oily crude product | Side reactions due to excessive heat or reaction time; Incomplete quenching. | Reduce reaction time once TLC shows completion. Ensure the quenching process is thorough and the final aqueous layer is acidic before extraction. |

| Difficult Purification | Formation of phosphorylated byproducts. | Byproducts can sometimes form.[5] Purification may require column chromatography on silica gel if recrystallization is ineffective. |

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. NJ.gov. [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0190 - Phosphorus Oxychloride. ILO. [Link]

-

Loba Chemie. (2015). Safety Data Sheet: Phosphorus Oxychloride Extra Pure. [Link]

-

Shestakov, A. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. [Link]

- Cantrell, W. R., et al. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S. Patent 6,018,045.

-

Janezic, D., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 138-146. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine. PubChem Compound Database. [Link]

-

Wang, Y., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Highlights in Science, Engineering and Technology, 19, 21-25. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. [Link]

- Wang, Y., et al. (2014). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Chinese Patent CN104030948A.

-

Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Scientia Pharmaceutica, 91(4), 51. [Link]

- Jiang, H., et al. (2016). Synthetic method of 4,6-dichloropyrimidine. Chinese Patent CN105732514A.

- Wang, H., et al. (2020). Synthesis process of 4, 6-dichloropyrimidine. Chinese Patent CN111004184A.

-

Neusser, C., et al. (2013). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. Applied and Environmental Microbiology, 79(1), 373-376. [Link]

- Li, Y., et al. (2013). Method for purifying 4, 6-dichloro pyrimidine. Chinese Patent CN103450094A.

- Raddatz, P., et al. (1996). Process for the preparation of chloropyrimidines. U.S. Patent 5,525,724.

-

Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e536. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem Compound Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 12. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine as a building block in medicinal chemistry

Application Note: Strategic Utilization of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine (referred to herein as Scaffold A ) as a high-value building block for drug discovery. Unlike generic pyrimidines, Scaffold A offers a unique trifunctional platform:

-

Symmetric Electrophiles (C4/C6): Allows for sequential, controlled introduction of two distinct nucleophiles.

-

Electronic Activation: The C2-(4-nitrophenyl) moiety acts as a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the C4/C6 chlorines towards

reactions compared to standard phenyl-pyrimidines. -

Latent Functionality: The nitro group serves as a masked aniline, enabling late-stage diversification (e.g., urea/amide formation) typically required for kinase hinge binding or solvent-front interactions.

Chemical Profile & Reactivity Analysis

Scaffold A is a symmetric pyrimidine. Its reactivity is governed by the interplay between the electron-deficient pyrimidine ring and the nitro-aryl substituent.

-

Symmetry: The C4 and C6 positions are chemically equivalent initially.

-

Stepwise Functionalization: Upon the first nucleophilic attack (e.g., by an amine), the symmetry is broken. The introduction of an electron-donating group (EDG) at C4 deactivates the remaining C6-chlorine, requiring more forcing conditions for the second substitution.

-

Nitro Group Role: The p-nitro group lowers the LUMO energy of the pyrimidine ring, facilitating nucleophilic attack even with weak nucleophiles.

Reactivity & Workflow Diagram

The following decision tree illustrates the sequential functionalization strategy.

Caption: Sequential functionalization workflow for Scaffold A. Note the temperature gradient required to overcome deactivation after the first substitution.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( 1)

Objective: Introduce the first diversity element (Nucleophile 1) while preserving the second chlorine. Challenge: Preventing double substitution (formation of the symmetric byproduct).

Materials:

-

Scaffold A (1.0 eq)

-

Amine Nucleophile 1 (0.95 - 1.0 eq) – Slight deficit prevents over-reaction.

-

DIPEA (Diisopropylethylamine) (1.2 eq)

-

Solvent: THF or DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve Scaffold A in THF (0.1 M concentration) in a round-bottom flask under

. -

Cooling: Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature kinetically favors mono-substitution over di-substitution.

-

Addition: Mix Amine 1 and DIPEA in a separate vial with minimal THF. Add this mixture dropwise over 30 minutes.

-

Monitoring: Stir at -10°C for 2 hours.

-

Self-Validation Point: Check TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and a new spot (

-

-

Workup: Quench with water. Extract with EtOAc. Wash with brine.[1] Dry over

.[1] -

Purification: Flash chromatography is usually required to remove traces of di-substituted byproduct.

Protocol B: Exhaustive Substitution ( 2)

Objective: Introduce the second diversity element (Nucleophile 2). Challenge: The pyrimidine ring is now deactivated; thermal energy is required.

Procedure:

-

Setup: Dissolve the Mono-substituted Intermediate (from Protocol A) in 1,4-Dioxane or DMSO.

-

Reagents: Add Amine Nucleophile 2 (1.5 - 2.0 eq) and

(2.0 eq). -

Reaction: Heat to 80–100°C for 4–12 hours.

-

Note: If Nucleophile 2 is sterically hindered, use microwave irradiation (120°C, 30 min) to accelerate the reaction.

-

-

Validation: LC-MS should show a single peak corresponding to

. The characteristic isotopic pattern of Chlorine (

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dechlorinating (if a chlorine was intentionally left) or hydrogenating the pyrimidine ring. Method: Iron-mediated reduction (Bechamp conditions). Avoids catalytic hydrogenation which might reduce the pyrimidine ring or remove halogens.

Procedure:

-

Suspension: Suspend the nitro-compound in EtOH/Water (4:1).

-

Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (

, 5.0 eq). -

Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

-

Isolation: Concentrate filtrate. The product is often pure enough for the next step.

-

Self-Validation:

NMR will show the disappearance of the downfield nitro-aromatic protons (approx. 8.2 ppm) and the appearance of upfield amino-aromatic protons (approx. 6.6 ppm) and a broad

-

Data Summary: Optimization of Conditions

The following table summarizes optimization data for the reaction of Scaffold A with Morpholine (Nucleophile 1).

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (Mono) | Yield (Di) | Notes |

| 1 | DCM | TEA | 25 (RT) | 4 | 65% | 20% | Poor selectivity at RT. |

| 2 | THF | DIPEA | 0 | 2 | 82% | 8% | Improved selectivity. |

| 3 | THF | DIPEA | -10 | 3 | 91% | <2% | Optimal Conditions. |

| 4 | DMF | 60 | 1 | 0% | 95% | Conditions for Protocol B. |

Case Study: Designing a Dual-Action Kinase Inhibitor

Target: A hypothetical Tyrosine Kinase (e.g., VEGFR2/PDGFR homology). Design Strategy:

-

Solubility Tail (Pos 4): Introduce N-methylpiperazine to enhance aqueous solubility.

-

Hydrophobic Core (Pos 6): Introduce a substituted aniline to fill the hydrophobic back-pocket.

-

Hinge Binder (Pos 2): Reduce the nitro group and convert the resulting aniline into a urea moiety to interact with the Asp-Phe-Gly (DFG) motif.

Synthetic Route:

-

Scaffold A + N-methylpiperazine (1.0 eq, -10°C)

Intermediate 1 . -

Intermediate 1 + 3-Fluoroaniline (2.0 eq, 100°C)

Intermediate 2 . -

Intermediate 2 +

-

Aniline Precursor + Phenyl isocyanate

Final Urea Inhibitor .

Troubleshooting & Expert Tips

-

Problem: Significant formation of di-substituted product during Step 1.

-

Solution: Lower the temperature to -20°C and dilute the reaction further (0.05 M). Add the nucleophile very slowly via syringe pump.

-

-

Problem: Incomplete reaction in Step 2.

-

Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Alternatively, use Palladium-catalyzed Buchwald-Hartwig amination if the nucleophile is a weak aniline.

-

-

Problem: Solubility issues during workup.

-

Solution: Pyrimidines with nitro groups can be crystalline and insoluble. Do not let the organic layer dry completely; precipitate the product by adding Hexane/Ether to the concentrated organic layer.

-

References

-

General Reactivity of Chloropyrimidines

-

Regioselectivity in Pyrimidines

- Title: A Highly Regioselective Amin

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Synthesis of 4,6-Disubstituted Pyrimidines

-

Medicinal Chemistry Applications

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Method for the reduction of the nitro group in 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Application Note: Chemoselective Reduction of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Executive Summary

Target Molecule: 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Transformation: Selective reduction of the nitro (

This guide details the chemoselective reduction of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine. While catalytic hydrogenation (e.g.,

This protocol recommends two alternative methodologies that ensure high fidelity of the dichloropyrimidine pharmacophore:

-

Iron-Mediated Reduction (Fe/

): The preferred method for scalability, cost-efficiency, and mild conditions. -

Stannous Chloride Reduction (

): A robust alternative for small-scale discovery chemistry where reaction homogeneity is prioritized.

Strategic Analysis: The Chemoselectivity Paradox

The reduction of a nitro group in the presence of heteroaryl chlorides presents a classic chemoselectivity challenge.

-

The Risk (Catalytic Hydrogenation): Palladium catalysts readily insert into

bonds on electron-deficient heterocycles (like pyrimidines), leading to reductive dechlorination. This yields the des-chloro byproduct, rendering the scaffold useless for subsequent nucleophilic aromatic substitutions ( -

The Solution (Dissolving Metal Reductions): Metals like Iron (

) and Tin (

Method Comparison Table

| Feature | Method A: Fe / | Method B: | Method C: |

| Selectivity | Excellent (Retains Cl) | Excellent (Retains Cl) | Poor (Risk of Dechlorination) |

| Cost | Low (Industrial Standard) | Moderate | Moderate |

| Workup | Heterogeneous (Sludge filtration) | Homogeneous (Extraction req.) | Filtration |

| Scalability | High | Low/Medium (Toxic waste) | High |

| Recommendation | Primary Protocol | Secondary Protocol | Avoid |

Protocol A: Iron-Ammonium Chloride Reduction (Gold Standard)

This method utilizes zero-valent iron powder activated by ammonium chloride in a protic solvent mixture. It is chemically mild (

Materials

-

Substrate: 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine (

) -

Reductant: Iron Powder (

, -

Activator: Ammonium Chloride (

, -

Solvent: Ethanol / Water (

) or Methanol / Water (

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (

) in Ethanol ( -

Activation: Add solid Ammonium Chloride (

) to the stirred solution. -

Addition: Add Iron powder (

) in portions at room temperature.-

Note: Iron powder density varies; ensure good suspension.

-

-

Reaction: Heat the mixture to

(Reflux) .-

Observation: The reaction typically turns dark grey/brown (iron oxides).

-

Time: Monitor by TLC or LCMS. Conversion is usually complete within

hours.

-

-

Filtration (Critical): While still hot, filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol (

).-

Why Hot? To prevent the product from precipitating in the filter cake.

-

-

Workup:

-

Purification: The crude aniline is often pure enough (

) for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (

Protocol B: Stannous Chloride ( ) Reduction

Ideal for small-scale (

Materials

-

Substrate: 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine (

) -

Reagent:

( -

Solvent: Ethyl Acetate (

) or Ethanol (

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate in

(-

Note:

is preferred over alcohols to minimize transesterification/solvolysis side reactions if other sensitive groups are present.

-

-

Addition: Add

in one portion. -

Reaction: Stir at

or mild reflux.-

Time:

hours.

-

-

Quench (The "Tin Emulsion" Fix):

-

Extraction: Filter through Celite if precipitate persists. Extract with

, wash with Brine, dry, and concentrate.[5]

Analytical Verification

Upon completion, the identity of the product 4-(4,6-dichloro-2-pyrimidinyl)benzenamine must be verified.

| Technique | Expected Observation |

| TLC | Significant polarity shift. The amine will be more polar (lower |

| Disappearance: Signals for Nitro-adjacent protons (typically doublets | |

| LC-MS | Mass shift: |

Visualizing the Workflow

The following diagram outlines the decision logic and reaction pathway for the Iron-mediated reduction.

Caption: Workflow for the chemoselective reduction of the nitro group using Fe/NH4Cl.

References

-

BenchChem. Selective reduction of nitro group without affecting other functional groups. Retrieved from .

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe) Methodologies.[6][7] Retrieved from .

-

Gamble, A. B., et al. (2007).[7] "Aryl Nitro Reduction with Iron Powder and Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.[7]

-

Owsley, D. C., & Bloomfield, J. J. (1977).[8] "Reduction of Nitro Compounds by Iron/Acetic Acid." Synthesis, 1977(2), 118.[8]

-

Patent CN102887899A. (2013).[7] Method for reduction of 4,6-dichloro-5-nitro pyrimidine derivatives.[7][9] (Cited as analogous chemistry for chloropyrimidine substrates).[10]

- Ramadas, K., & Srinivasan, N. (1992). "Selective reduction of nitro compounds with supported reagents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction conditions for the synthesis of pyrimidine derivatives

Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the . This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific failure modes encountered during the construction of the pyrimidine core. Whether you are utilizing the multicomponent Biginelli reaction, classical Pinner synthesis, or microwave-assisted cyclocondensation, the protocols below are engineered to optimize yield, regioselectivity, and purity.

Module 1: The Biginelli Reaction (Multicomponent Synthesis)

Core Issue: The Biginelli reaction (Aldehyde +

Troubleshooting Guide

Q: My reaction yields are consistently low (<40%) despite refluxing for 24 hours. What is the bottleneck? A: The bottleneck is likely the equilibrium between the N-acyliminium ion intermediate and the open-chain ureide.

-

Root Cause: Protic solvents (Ethanol/Methanol) often stabilize the open-chain intermediate, preventing cyclization.

-

Solution: Switch to Solvent-Free or Aprotic conditions with a Lewis Acid catalyst.

-

Protocol Adjustment: Replace HCl (Brønsted acid) with

or

-

Q: I am seeing a fluorescent yellow byproduct. What is it? A: You are forming the Hantzsch Dihydropyridine .

-

Mechanism: If the aldehyde reacts with two equivalents of the

-ketoester (instead of one ketoester and one urea), you form the pyridine core. -

Fix:

-

Stoichiometry: Increase the Urea/Thiourea ratio to 1.5 equivalents relative to the aldehyde.

-

Order of Addition: Pre-mix the Aldehyde and Urea with the catalyst before adding the

-ketoester. This forces the formation of the acylimine intermediate first, blocking the Hantzsch pathway.

-

Workflow Visualization: Biginelli Troubleshooting

Caption: Logic flow for diagnosing Biginelli reaction failures, distinguishing between pathway divergence (Hantzsch) and kinetic stalling.

Module 2: Regioselectivity in Cyclocondensation

Core Issue: When reacting amidines with unsymmetrical 1,3-dicarbonyls, two isomeric pyrimidines can form. Controlling this regioselectivity is critical for structure-activity relationship (SAR) studies.

Technical Insight: The "Hard/Soft" Rule

The reaction is governed by the nucleophilic attack of the amidine nitrogens on the dicarbonyl electrophiles.

-

Amidine Neutral Nitrogen: Hard nucleophile

Attacks the Harder Electrophile (Ketone/Aldehyde). -

Amidine Protonated Nitrogen: Soft nucleophile

Attacks the Softer Electrophile (Conjugated ester/Enol).

Optimization Protocol

Q: How do I favor the formation of the 2,4-diaryl pyrimidine over the 2,6-isomer when using benzoylacetone? A: You must manipulate the pH to control the protonation state of the amidine.

| Condition | Dominant Species | Nucleophilic Character | Major Product Target |

| Basic (NaOEt/EtOH) | Free Amidine | High Nucleophilicity | Attacks the most electrophilic carbonyl (Ketone) first. |

| Acidic (AcOH/Reflux) | Amidinium Salt | Electrophile Activation | Carbonyls activated; steric factors dominate attack. |

Experimental Protocol: Regioselective Synthesis

-

Reagents: 1.0 eq Amidine HCl, 1.1 eq Unsymmetrical 1,3-diketone.

-

Solvent System:

-

For Isomer A (Kinetic): Ethanol + 2.0 eq NaOEt (Room Temp, 4h).

-

For Isomer B (Thermodynamic): Glacial Acetic Acid (Reflux, 12h).

-

-

Validation: Monitor by

-NMR. The pyrimidine ring proton (

Module 3: Microwave-Assisted Synthesis

Core Issue: Thermal cyclizations of pyrimidines often require 12-24 hours of reflux, leading to thermal degradation of sensitive functional groups.

Why It Works: The "Superheating" Effect

Microwave irradiation allows solvents to reach temperatures well above their atmospheric boiling points (e.g., Ethanol at

Standard Operating Procedure (Microwave)

-

Equipment: Monomode Microwave Reactor (e.g., Anton Paar or Biotage).

-

Vessel: 10 mL sealed quartz/glass vial.

-

Parameters:

-

Temperature:

. -

Pressure Limit: 15 bar.

-

Time: 10 - 20 minutes.

-

Stirring: High (600 rpm) to prevent hot-spots.

-

Q: My vessel over-pressurized and aborted the run. Why? A: Decarboxylation or gas evolution.

-

Fix: If using

-ketoacids or reagents that evolve

Module 4: Isolation & Purification

Core Issue: Pyrimidine derivatives, especially aminopyrimidines and hydroxypyrimidines, are highly polar and often amphoteric, making silica chromatography difficult (streaking/irreversible adsorption).

Troubleshooting Guide

Q: My product streaks on TLC and is stuck on the silica column. A: The basic nitrogens are interacting with the acidic silanols of the silica.

-

Solution 1 (Mobile Phase Modifier): Add

or -

Solution 2 (Pre-treatment): Deactivate the silica gel by flushing the column with

in Hexane before loading the sample.

Q: The product is water-soluble and won't extract into organic solvents. A: This is common for hydroxypyrimidines (which exist as zwitterions).

-

Protocol: Isoelectric Precipitation

-

Measure the pH of the aqueous reaction mixture.

-

Adjust pH carefully to the Isoelectric Point (pI) of the pyrimidine (usually pH 5-7 for hydroxypyrimidines).

-

Cool to

. The zwitterion is least soluble at its pI and should precipitate. -

Filter and wash with cold water.

-

Purification Decision Matrix

Caption: Decision tree for isolating pyrimidines based on polarity and solubility profiles.

References

-

Kappe, C. O. (2004). "Biologically active dihydropyrimidines of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry.

-

Sahoo, B. M., et al. (2023).[1] "Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds." Current Medicinal Chemistry.

-

BenchChem Technical Support. (2025). "Troubleshooting unexpected side reactions in pyrimidine synthesis." Technical Support Center.

-

Barbero, M., et al. (2010). "Brønsted acid catalysed enantioselective Biginelli reaction."[2] Organic & Biomolecular Chemistry.

-

Laneri, S., et al. (2024). "Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones." RSC Advances.

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Ticket ID: #PUR-DCNP-46 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Hydrolysis, and Purity Issues

Introduction: The "Hidden" Instability

Welcome to the technical support center. If you are working with 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine , you are likely facing one of two problems: your yield is inexplicably low after workup, or your NMR shows "ghost" peaks in the aromatic region.

The Core Problem: While the 2-(4-nitrophenyl) group provides crystalline stability, the 4,6-dichloro positions on the pyrimidine ring are highly electrophilic. They are susceptible to nucleophilic aromatic substitution (SnAr) .

-

Risk 1 (Hydrolysis): During aqueous workup, water attacks the 4 or 6 position, converting the chloride to a hydroxyl group (tautomerizing to the pyrimidone).

-

Risk 2 (Solvolysis): Recrystallizing in alcohols (MeOH/EtOH) without strict temperature control can lead to ethoxy/methoxy substitution impurities.

This guide prioritizes hydrolysis prevention and non-nucleophilic purification .

Module 1: The "Emergency Room" (Workup & Isolation)

Most purity issues are actually workup failures. If your crude material is already hydrolyzed, recrystallization will fail.

Critical Control Points (CCP)

| Parameter | Specification | Why? |

| Quench Temp | < 5°C (Ice Bath) | High temp + Water = Rapid Hydrolysis to 4-hydroxy derivative. |

| pH Control | Neutral (pH 6-7) | Acid catalyzes hydrolysis; Strong base attacks the ring. |

| Speed | < 30 mins contact | Minimize the time the product spends in the biphasic aqueous layer. |

Protocol: The "Dry" Quench (Recommended)

Instead of pouring the reaction mixture into water, use this reverse-quench method to minimize water contact time.

-

Cool the reaction mixture (usually POCl₃/Reaction mass) to room temperature.

-

Concentrate the reaction mass under reduced pressure (remove excess POCl₃) before quenching. This is the single most effective step to improve yield.

-

Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Pour the organic solution slowly into a vigorously stirred mixture of Ice and Saturated NaHCO₃ .

-

Note: Keep internal temp < 10°C.[1]

-

-

Separate layers immediately.

-

Dry organic layer over Na₂SO₄ and concentrate.

Visual: Workup Decision Logic

Caption: Workflow to minimize hydrolysis during POCl₃ removal and quenching.

Module 2: Purification Techniques

Method A: Recrystallization (The Gold Standard)

Best for: Removing trace tar and starting material.

Q: Can I use Ethanol? A: Proceed with Caution. While 4,6-dichloropyrimidines are often soluble in hot ethanol, prolonged boiling causes the solvent to attack the ring, forming 4-chloro-6-ethoxy derivatives.

-

Safe Alternative:Toluene or Ethyl Acetate/Heptane .

Protocol: Toluene Recrystallization

-

Dissolve: Place crude solid in a flask. Add Toluene (approx. 3-5 mL per gram).

-

Heat: Heat to 80-90°C. If the solid doesn't dissolve, add small aliquots of toluene.

-

Tip: If a dark oily residue remains at the bottom that won't dissolve, decant the hot clear solution to a clean flask. This oil is likely polymerized impurities.

-

-

Cool: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Filter: Collect crystals via vacuum filtration. Wash with cold Heptane .

Solvent Compatibility Table

| Solvent System | Solubility (Hot) | Risk Level | Verdict |

| Ethanol/MeOH | High | High (Solvolysis) | Use only for rapid recrystallization. Do not reflux >5 mins. |

| Toluene | Moderate | Low | Recommended. Stable and forms good crystals. |

| EtOAc/Hexane | Moderate | Low | Good alternative if Toluene fails. |

| Acetonitrile | High | Medium | Good solubility, but harder to induce crystallization (often needs cooling to -20°C). |

Method B: Flash Column Chromatography

Best for: Separating mono-chlorinated byproducts or hydrolyzed species.

If recrystallization fails to remove the yellow color (tar) or specific impurities, use silica gel chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution.

-

Start: 100% Hexanes (or Heptane).

-

Ramp: 0%

20% Ethyl Acetate in Hexanes.

-

-

Elution Order (Typical):

-

Target: 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine (High Rf, comes out early).

-

Impurity: Mono-chloro-mono-hydroxy derivatives (Mid Rf).

-

Impurity: Dihydroxy starting material (Baseline/Does not elute).

-

Module 3: Troubleshooting FAQs

Q: My product is a sticky oil, not a solid. What happened? A: This is usually due to residual phosphorus impurities (POCl₃/Phosphoric acid) or solvent trapping.

-

Fix: Redissolve the oil in EtOAc. Wash the organic layer 2x with 10% aqueous K₂CO₃ (more effective than bicarbonate for removing phosphorus residues), then wash with brine. Dry and re-evaporate.[1] Triturate the resulting oil with cold Hexane to induce solidification.

Q: I see a new peak in NMR at ~4.0 ppm (triplet/quartet) or ~3.5 ppm (singlet). A: You likely used Ethanol or Methanol for recrystallization and created the alkoxy-ether derivative.

-

Fix: This is a chemical transformation, not a physical impurity. You cannot "purify" it out easily.[2] You must repeat the synthesis or attempt to convert the ether back to chloride (very difficult). Discard and restart using Toluene.

Q: The melting point is broad (e.g., 120-135°C). A: Indicates wetness or hydrolysis products.

-

Test: Run a TLC.[1] If you see a streak or a spot at the baseline, it is hydrolyzed. If it is a single spot, it is likely solvent trapped in the crystal lattice. Dry in a vacuum oven at 40°C overnight.

Module 4: Analytical Validation

Before proceeding to the next step (usually nucleophilic substitution with an amine), validate purity:

-

1H NMR (CDCl₃):

-

Look for the 2-(4-nitrophenyl) doublets (approx 8.2 - 8.6 ppm).

-

Key Signal: The pyrimidine proton at position 5 (singlet) should appear around 7.2 - 7.5 ppm .

-

Red Flag: If the H-5 proton shifts upfield or disappears, the ring may be compromised.

-

-

Mass Spec (LC-MS):

-

Look for the characteristic M, M+2, M+4 isotope pattern (9:6:1 ratio) due to two chlorine atoms.

-

Validation: If the pattern is 3:1 (one Cl), you have hydrolyzed one position.

-

References

- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and hydrolysis risks).

-

BenchChem. (2025).[1][3] Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. Link (General protocols for halogenated pyrimidine recrystallization).

-

Sigma-Aldrich. (n.d.).[4] 4,6-Dichloropyrimidine Product Information & Solubility Data. Link (Solubility data confirming ethanol solubility but warning of reactivity).

-

ResearchGate. (2013).[5] Discussion on reduction and handling of 4,6-dichloro-5-nitropyrimidines. Link (Insights into stability and reduction intermediates).

-

Google Patents. (2000). Process for preparing 4,6-dichloropyrimidine (US6018045A). Link (Industrial scale workup and quenching protocols to prevent hydrolysis).

Sources

Identifying and minimizing byproducts in pyrimidine synthesis

Technical Support Center: Pyrimidine Synthesis & Functionalization

Introduction

Pyrimidine cores are ubiquitous in oncology (e.g., 5-FU, Capecitabine) and antiviral therapeutics. However, the electron-deficient nature of the diazine ring creates a unique set of synthetic pitfalls. This guide addresses the three most critical failure modes: incomplete cyclization during de novo synthesis, regioisomeric scrambling during alkylation, and catalyst deactivation during cross-coupling.

Module 1: De Novo Construction (Biginelli & Pinner)

Focus: Avoiding open-chain intermediates and Knoevenagel side-products.

Q1: My Biginelli reaction yields are low (<40%), and NMR shows a complex aliphatic mixture. What is happening?

Diagnosis: You are likely isolating the open-chain ureide intermediate or the Knoevenagel condensation product rather than the cyclized dihydropyrimidine (DHPM).

-

The Mechanism: The Biginelli reaction is a three-component condensation (aldehyde,

-ketoester, urea). If the acid catalyst is too weak or the reaction time too short, the intermediate ureide (formed from the imine and -

The Knoevenagel Trap: If the aldehyde and

-ketoester react before the urea attacks the imine, you form a stable Knoevenagel adduct that is a thermodynamic dead-end under standard conditions [2].

Troubleshooting Protocol:

-

Acid Strength: Switch from weak Lewis acids (e.g., LiClO

) to stronger Brønsted acids (e.g., -

Stoichiometry: Use a 20-50% excess of urea . This drives the equilibrium toward the

-acyliminium ion intermediate, suppressing the competing Knoevenagel pathway [2]. -

Solvent Check: Avoid anhydrous non-polar solvents if using urea; solubility is key. Use Ethanol/Reflux or ionic liquids to ensure all three components are in the same phase.

Q2: How do I prevent oxidation of my dihydropyrimidine (DHPM) to a pyrimidine?

Diagnosis: Unwanted aromatization.

-

Cause: DHPMs are sensitive to aerobic oxidation, especially in the presence of transition metals or light.

-

Solution: Degas solvents with N

or Ar. If you intended to make the fully aromatic pyrimidine, add a specific oxidant (e.g., DDQ or KMnO

Module 2: Nucleophilic Substitution (S Ar)

Focus: The Hydrolysis vs. Substitution Battle and The Dimroth Rearrangement.

Q3: I am performing S Ar on a 2,4-dichloropyrimidine. I see a new peak (M+16 mass shift) but no desired product. Why?

Diagnosis: You have synthesized the hydroxypyrimidine via hydrolysis.

-

The Causality: Chloropyrimidines are highly activated electrophiles. Trace water in your solvent acts as a competitive nucleophile. The resulting hydroxypyrimidine tautomerizes to the pyrimidone, which is unreactive to further S

Ar [3].

Corrective Action:

-

Solvent: Use anhydrous DMF, DMSO, or THF.

-

Base: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases (DIPEA, Et

N) or anhydrous carbonates (Cs -

Temperature: Lower the temperature. Hydrolysis often has a higher activation energy than aminolysis with good nucleophiles.

Q4: What is the "Dimroth Rearrangement" and how do I stop it?

Diagnosis: You synthesized a pyrimidine imine, but your product has an exocyclic amine where a ring nitrogen should be.

-

The Mechanism: In 1-alkyl-2-iminopyrimidines (and fused analogs), basic conditions can trigger a ring-opening/ring-closing sequence where the endocyclic nitrogen and the exocyclic imine nitrogen swap places [4].

-

Prevention:

-

Avoid high temperatures in basic media.

-

If the rearrangement is unavoidable, design your starting material such that the "rearranged" product is actually your target (a common strategy in nucleoside chemistry).

-

Visualizing the S

Caption: Decision tree for diagnosing failure modes in nucleophilic aromatic substitution of halopyrimidines.

Module 3: Metal-Catalyzed Cross-Coupling

Focus: Protodehalogenation and Catalyst Poisoning.

Q5: My Suzuki coupling fails with 2-halopyrimidines. I recover starting material or the dehalogenated pyrimidine.

Diagnosis: Protodehalogenation or Catalyst Poisoning .

-

Protodehalogenation: The C2-position of pyrimidine is electron-deficient. Oxidative addition is slow, and if the catalytic cycle stalls, the Pd-aryl intermediate can capture a proton (from water or solvent) instead of transmetallating [5].

-